molecular formula C7H11N3O2 B13289552 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13289552
M. Wt: 169.18 g/mol
InChI Key: IIRNBVRPIRIGBB-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the cyclization of amido-nitriles, which can be achieved through nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process may include steps such as crystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Comparison with Similar Compounds

  • Imidazolepropionic acid
  • 1-Methylhistidine
  • 3-(1-methyl-1H-imidazol-5-yl)propanoic acid

Comparison: 3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to its specific structural features, such as the presence of an amino group and a methyl-substituted imidazole ring. This distinguishes it from other similar compounds, which may lack these functional groups or have different substitution patterns .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(1-methylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)

InChI Key

IIRNBVRPIRIGBB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(CC(=O)O)N

Origin of Product

United States

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